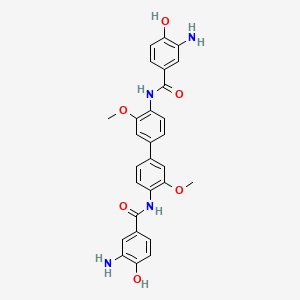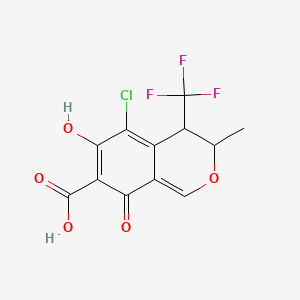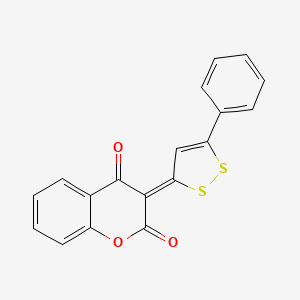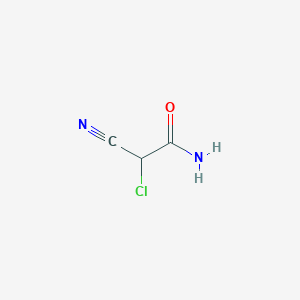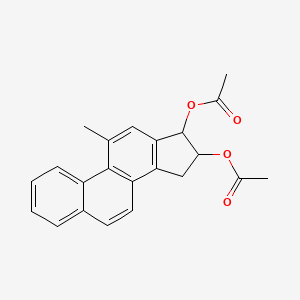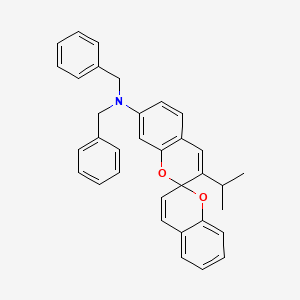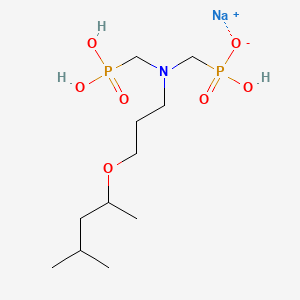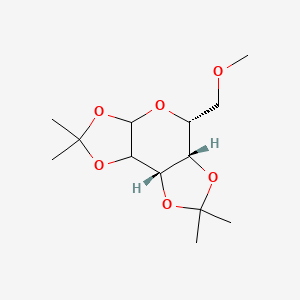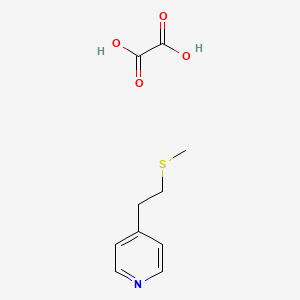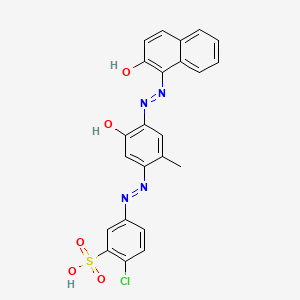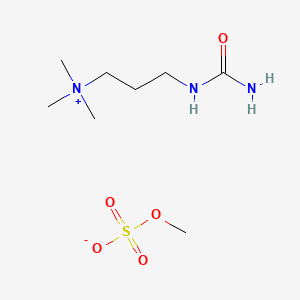
3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate is a chemical compound with the molecular formula C8H21N3O5S. It is known for its unique structure, which includes an ammonium group, a propyl chain, and a methyl sulphate group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate typically involves the reaction of trimethylamine with a suitable propylamine derivative. The reaction conditions often include controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include multiple purification steps, such as crystallization and filtration, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-((Aminocarbonyl)amino)propyltrimethylammonium chloride
- 3-((Aminocarbonyl)amino)propyltrimethylammonium bromide
- 3-((Aminocarbonyl)amino)propyltrimethylammonium iodide
Uniqueness
Compared to similar compounds, 3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate is unique due to its specific methyl sulphate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
CAS No. |
29311-68-0 |
|---|---|
Molecular Formula |
C8H21N3O5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-(carbamoylamino)propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C7H17N3O.CH4O4S/c1-10(2,3)6-4-5-9-7(8)11;1-5-6(2,3)4/h4-6H2,1-3H3,(H2-,8,9,11);1H3,(H,2,3,4) |
InChI Key |
ZMYSOCZREZAKMT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)N.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


